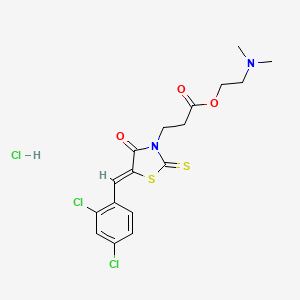
(Z)-2-(dimethylamino)ethyl 3-(5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of thiazolidinone derivatives, which are structurally similar to the compound , often involves the reaction of different aldehydes with thiazolidinone or rhodanine derivatives to introduce various substituents into the thiazolidinone nucleus, enhancing its biological activities. For example, compounds with a 4-thiazolidinone ring have been prepared from reactions involving dimethylaminoethyl derivatives and have shown a range of yields and biological activities (Stanovnik et al., 2002).
Molecular Structure Analysis
The crystal structure and molecular analysis are crucial for understanding the chemical behavior of such compounds. For instance, the Hirshfeld surface analysis and computational studies have provided insights into the intra and intermolecular contacts, indicating non-planar structures and highlighting the importance of molecular geometry in defining the compound's properties (Khelloul et al., 2016).
Chemical Reactions and Properties
The chemical reactivity of thiazolidinone derivatives includes the ability to undergo various chemical transformations, leading to a wide range of biological activities. For instance, thiazolidinone compounds have been involved in synthesis routes yielding anticancer agents through specific reactions involving dimethylaminoethyl and phenyl isothiocyanate (Mabkhot et al., 2019).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystal structure, can significantly affect a compound's utility and biological activity. The polymorphism study of similar compounds has shown that different forms can exhibit distinct physical and chemical properties, which are critical for drug formulation and design (Vogt et al., 2013).
Scientific Research Applications
Anticancer Applications
Trypanocidal and Anticancer Activity : A study by Holota et al. (2019) synthesized a series of derivatives of 2-(5-aminomethylene-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropionic acid ethyl esters, showing significant trypanocidal activity and anticancer properties. One compound demonstrated inhibition against 59 human tumor cell lines (Holota et al., 2019).
Moderate Anticancer Activity : Mabkhot et al. (2019) reported the synthesis of a compound structurally related to (Z)-2-(dimethylamino)ethyl 3-(5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate hydrochloride, showing moderate anticancer activity (Mabkhot et al., 2019).
Antimicrobial Applications
Antimicrobial Agents : Patel et al. (2012) synthesized derivatives of thiazolidinone, showing significant antimicrobial activity against a range of bacterial and fungal strains (Patel et al., 2012).
Antibacterial and Antifungal Activities : A study by Khidre and Radini (2021) synthesized novel thiazole derivatives incorporating pyridine moiety, exhibiting good antibacterial and antifungal activities (Khidre & Radini, 2021).
properties
IUPAC Name |
2-(dimethylamino)ethyl 3-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2O3S2.ClH/c1-20(2)7-8-24-15(22)5-6-21-16(23)14(26-17(21)25)9-11-3-4-12(18)10-13(11)19;/h3-4,9-10H,5-8H2,1-2H3;1H/b14-9-; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMHLEBHMZFBCNP-WQRRWHLMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC(=O)CCN1C(=O)C(=CC2=C(C=C(C=C2)Cl)Cl)SC1=S.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCOC(=O)CCN1C(=O)/C(=C/C2=C(C=C(C=C2)Cl)Cl)/SC1=S.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl3N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

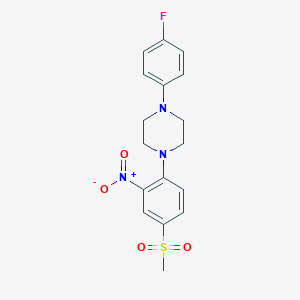
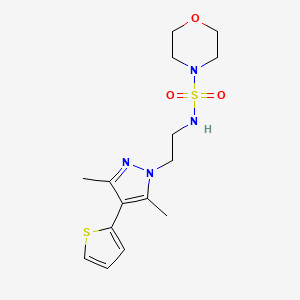
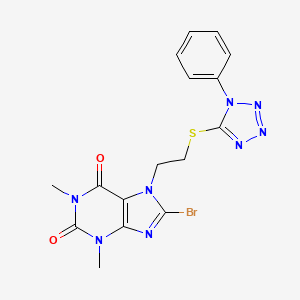
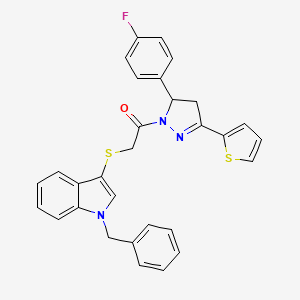
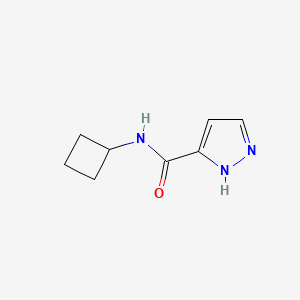
![1-{2-[(anilinocarbonyl)amino]ethyl}-N-isopropyl-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B2480467.png)
![2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2480471.png)
![5-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-5-oxopentanoic acid](/img/structure/B2480472.png)
![N-(cyanomethyl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}acetamide](/img/structure/B2480473.png)

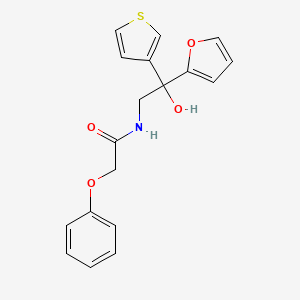


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide](/img/structure/B2480481.png)